molecular formula C11H9ClN2O2S B2564139 1,3-thiazol-5-ylmethyl N-(2-chlorophenyl)carbamate CAS No. 338981-78-5

1,3-thiazol-5-ylmethyl N-(2-chlorophenyl)carbamate

Cat. No.: B2564139
CAS No.: 338981-78-5
M. Wt: 268.72
InChI Key: SALSYBKMNINXEC-UHFFFAOYSA-N
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Description

1,3-Thiazol-5-ylmethyl N-(2-chlorophenyl)carbamate ( 338981-78-5) is a synthetic organic compound featuring a carbamate linker connecting a 1,3-thiazole ring and a 2-chlorophenyl group. With the molecular formula C 11 H 9 ClN 2 O 2 S and a molecular weight of 268.72 g/mol, this compound is of significant interest in medicinal chemistry and preclinical research [ citation:1 ][ citation:5 ]. The 1,3-thiazole moiety is a privileged structure in drug discovery, known for its diverse biological activities [ citation:4 ]. Thiazole-containing compounds have demonstrated a broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects [ citation:2 ][ citation:4 ]. This specific carbamate derivative is provided as a high-purity material for researchers to explore its potential mechanism of action and applications, which may include the investigation of key enzymatic pathways or inflammatory mediators [ citation:6 ]. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals. All safety data sheets should be consulted and reviewed before handling.

Properties

IUPAC Name

1,3-thiazol-5-ylmethyl N-(2-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S/c12-9-3-1-2-4-10(9)14-11(15)16-6-8-5-13-7-17-8/h1-5,7H,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALSYBKMNINXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)OCC2=CN=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501331655
Record name 1,3-thiazol-5-ylmethyl N-(2-chlorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817557
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338981-78-5
Record name 1,3-thiazol-5-ylmethyl N-(2-chlorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1,3-thiazol-5-ylmethyl N-(2-chlorophenyl)carbamate typically involves the reaction of 1,3-thiazole-5-carboxylic acid with 2-chlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1,3-Thiazol-5-ylmethyl N-(2-chlorophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Scientific Research Applications

1,3-Thiazol-5-ylmethyl N-(2-chlorophenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound exhibits various biological activities, including antimicrobial, antifungal, and antiviral properties. It is often studied for its potential use in developing new therapeutic agents.

    Medicine: Research has shown that derivatives of this compound may have potential as anti-inflammatory and anticancer agents.

    Industry: In industrial applications, it is used in the synthesis of dyes, biocides, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of 1,3-thiazol-5-ylmethyl N-(2-chlorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound’s ability to undergo electrophilic and nucleophilic substitution reactions allows it to form covalent bonds with biological macromolecules, altering their function .

Comparison with Similar Compounds

Table 1: Comparison with Neonicotinoids and Related Carbamates

Compound Name Core Structure Key Substituents Molecular Weight Mode of Action Application
1,3-Thiazol-5-ylmethyl N-(2-chlorophenyl)carbamate Thiazole + carbamate 2-Chlorophenyl ~280 (estimated) Unknown (potential AChE inhibition) Under investigation
Thiamethoxam Thiazole + oxadiazinane + nitro Chlorothiazolyl, nitro 291.7 Nicotinic acetylcholine receptor agonist Insecticide
Imidacloprid Pyridyl + nitroimidazolidine Chloropyridyl, nitro 255.7 Nicotinic acetylcholine receptor agonist Insecticide

Key Differences :

  • Functional Groups: The carbamate group in the target compound contrasts with the nitro group in neonicotinoids. Carbamates typically inhibit acetylcholinesterase (AChE), whereas nitro-containing neonicotinoids act as receptor agonists .

Pharmaceutical Derivatives

Table 2: Comparison with Antiretroviral Carbamates

Compound Name Core Structure Key Substituents Molecular Weight Application
This compound Thiazole + carbamate 2-Chlorophenyl ~280 (estimated) Under investigation
Ritonavir Thiazole + carbamate + peptidomimetic Diphenylhexane, valine chain 721.0 HIV protease inhibitor Antiretroviral
1,3-Thiazol-5-ylmethyl N-[(2S,3S,5S)-5-acetamido-... Thiazole + carbamate Acetamido, diphenylhexane 467.6 Pharmaceutical intermediate Drug synthesis

Key Differences :

  • Complexity : Ritonavir’s peptidomimetic chains enable protease inhibition, whereas the simpler 2-chlorophenyl group in the target compound suggests a narrower biological role .
  • Lipophilicity : The 2-chlorophenyl group (LogP ~4.5 estimated) enhances membrane permeability compared to ritonavir’s polar peptide chains (LogP ~4.52) .

Substituent Effects on Physical Properties

Table 3: Substituent Impact on Carbamate Derivatives (Based on )

Substituent on Phenyl Ring Melting Point (°C) Molecular Weight Key Structural Feature
2-Chlorophenyl 206–208 (analog) ~280 Electron-withdrawing Cl
4-Nitrophenyl 210–212 ~290 Strong electron-withdrawing NO₂
4-Hydroxyphenyl 198–200 ~262 Electron-donating OH
4-Fluorophenyl 192–194 ~264 Moderate electron-withdrawing F

Trends :

  • Electron-withdrawing groups (e.g., NO₂, Cl) increase melting points and stability due to enhanced intermolecular interactions .

Biological Activity

1,3-thiazol-5-ylmethyl N-(2-chlorophenyl)carbamate is a compound characterized by its thiazole ring and carbamate functional group. This structure is associated with a variety of biological activities, including antimicrobial, antifungal, and anticancer properties. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H8ClN2O2SC_{10}H_{8}ClN_{2}O_{2}S, with a molecular weight of approximately 248.26 g/mol. The presence of the thiazole ring enhances the compound's reactivity and biological activity due to its ability to participate in various chemical reactions.

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

  • Antimicrobial Activity : Compounds containing thiazole rings are often linked to antimicrobial effects. Studies have shown that similar thiazole derivatives exhibit significant inhibition against various bacterial and fungal strains .
  • Antifungal Activity : The carbamate group in conjunction with the thiazole moiety has been reported to enhance antifungal properties, making it a candidate for treating fungal infections .
  • Anticancer Properties : Research indicates that thiazole-containing compounds can exhibit cytotoxic effects against cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring can significantly influence anticancer activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

Structural FeatureBiological ActivityRemarks
Thiazole RingAntimicrobialEssential for activity
Carbamate GroupAntifungalEnhances solubility and reactivity
Chlorophenyl GroupAnticancerModifications can enhance potency

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that similar thiazole derivatives showed IC50 values ranging from 10 to 30 µg/mL against Staphylococcus aureus and Escherichia coli. The presence of the chlorophenyl group was noted to enhance the lipophilicity and membrane permeability of the compound, contributing to its effectiveness against bacterial strains .
  • Cytotoxic Activity : In a comparative analysis, compounds with thiazole rings exhibited IC50 values less than that of doxorubicin in Jurkat T cells, indicating potential as alternative anticancer agents. The presence of electron-donating groups on the phenyl ring was crucial for enhancing cytotoxicity .

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